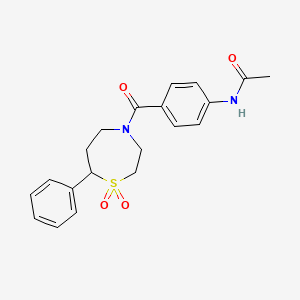

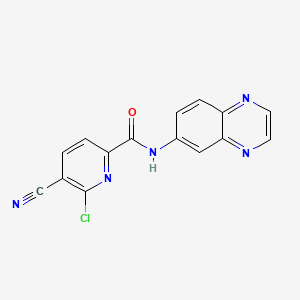

![molecular formula C14H13NO5S2 B2626318 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2309589-96-4](/img/structure/B2626318.png)

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is a type of thiophene-based sulfonamide . Thiophene-based sulfonamides are an important group in therapeutic applications and are considered the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II) at very small concentrations .

Synthesis Analysis

The synthesis of thiophene-based sulfonamides involves various methods . A series of new sulfonamide derivatives were designed and synthesized by reacting various biopotent sulphonylchlorides . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene-based sulfonamides, including “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide”, have a molecular structure that allows them to inhibit carbonic anhydrase enzymes effectively . The sulfonamide and thiophene moiety play a significant role in the inhibition of the enzymes .Chemical Reactions Analysis

Thiophene undergoes various types of reactions, including electrophilic, nucleophilic, and radical reactions, leading to substitution on a thiophene ring . These reactions are well-investigated methods, and suitable reagents and catalysts are well known .Safety And Hazards

While specific safety and hazards data for “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” are not available, general safety measures for handling thiophene-based sulfonamides include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c16-10(9-15-22(17,18)14-4-2-8-21-14)11-5-6-13(20-11)12-3-1-7-19-12/h1-8,10,15-16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCJURPIVJMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)

![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)

![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)

![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)